molecular formula C12H14N4O3 B3045521 (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 1092305-54-8

(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B3045521
CAS No.: 1092305-54-8
M. Wt: 262.26
InChI Key: PDCOGMNXXGLUNO-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 3 with an acetic acid group and at position 5 with a [(4-methoxyphenyl)amino]methyl moiety. The 1,2,4-triazole scaffold is widely studied for its pharmacological versatility, including antimicrobial, antifungal, and anti-inflammatory activities .

Properties

IUPAC Name

2-[5-[(4-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-19-9-4-2-8(3-5-9)13-7-11-14-10(15-16-11)6-12(17)18/h2-5,13H,6-7H2,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCOGMNXXGLUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NC(=NN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163934
Record name 5-[[(4-Methoxyphenyl)amino]methyl]-1H-1,2,4-triazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092305-54-8
Record name 5-[[(4-Methoxyphenyl)amino]methyl]-1H-1,2,4-triazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092305-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(4-Methoxyphenyl)amino]methyl]-1H-1,2,4-triazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid typically involves the formation of the triazole ring followed by the introduction of the methoxyphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The methoxyphenyl group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups to the methoxyphenyl moiety.

Scientific Research Applications

(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its versatile reactivity.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxyphenyl group can further influence these interactions by providing additional binding sites or modifying the compound’s overall conformation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents, biological activities, and synthesis methods:

Compound Name / ID Substituents (Position 4/5) Biological Activity Synthesis Method Reference
Target compound 4H-1,2,4-triazol-3-yl acetic acid; 5-[(4-methoxyphenyl)amino]methyl Not explicitly reported (inferred) Not detailed in evidence
2-((4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)acetic acid 4-(4-methoxyphenyl); 5-(benzo[d]thiazolylmethyl)thio Leukotriene biosynthesis inhibition Alkaline hydrolysis of precursor
2-{[4-(4-Methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 4-(4-methoxyphenyl); 5-(4-methylphenyl) Antimicrobial (Schiff base derivatives) Hydrazide-aldehyde condensation
2-[[5-(2,4-Dichlorophenyl)-4-(phenylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid 4-benzyl; 5-(2,4-dichlorophenyl) Analgesic, anti-inflammatory Multi-step organic synthesis
2-((5-(Thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid 5-(thiophen-3-ylmethyl) Not explicitly reported (elemental data) Standard reflux conditions

Key Observations :

  • Halogenated aryl groups (e.g., 2,4-dichlorophenyl in ) correlate with anti-inflammatory and analgesic effects, likely due to increased electrophilicity and receptor interaction. Thioether linkages (e.g., benzo[d]thiazole in ) may enhance enzyme inhibition by mimicking endogenous substrates.
  • Role of Acetic Acid: The acetic acid moiety improves aqueous solubility and may act as a hydrogen-bond donor, critical for binding to enzymatic active sites .
Physicochemical Properties
  • Melting Points and Solubility :
    • Triazole-acetic acid derivatives with aromatic substituents (e.g., ) have melting points >170°C, suggesting high crystallinity. The 4-methoxyphenyl group may lower the melting point slightly due to reduced symmetry.
    • Elemental analysis data () confirms high purity (>98%) for structurally characterized analogs, underscoring the reliability of reported synthetic protocols.

Biological Activity

The compound (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The chemical structure of (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid can be represented as follows:

C18H20N6O2\text{C}_{\text{18}}\text{H}_{\text{20}}\text{N}_{\text{6}}\text{O}_{\text{2}}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds with similar triazole structures have shown significant inhibitory effects against various bacterial strains and fungi. The mechanism often involves the disruption of cell membrane integrity or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
BOK-2Mycobacterium tuberculosis2.2 μM
BOK-3Mycobacterium tuberculosis3.0 μM
BOP-1Staphylococcus aureus6.5 μM

These findings suggest that (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid may exhibit similar antimicrobial effects due to its structural similarities to other effective triazole compounds .

Anticancer Activity

Triazole derivatives are also being explored for their anticancer potential. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

Table 2: Cytotoxicity of Triazole Derivatives

Compound NameCell LineIC50 (μM)
BOK-1HeLa5.9
BOK-2MCF-73.2
BOP-1A5496.0

The biological activity of (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes critical for microbial and cancer cell survival.
  • Disruption of Membrane Integrity : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and eventual cell death.
  • Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Safety and Toxicological Profile

Assessing the safety profile is crucial for any therapeutic candidate. Preliminary toxicity studies indicate that triazole derivatives exhibit a concentration-dependent cytotoxicity profile against mammalian cell lines, with acceptable thresholds identified for further development.

Table 3: Toxicity Data

Compound NameLD50 (mg/kg)Toxicity Level
BOK-11650Moderate
BOK-23129 - 4200Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 2
(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid

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